molecular formula C9H12N4OS B11813343 3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one

3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one

Cat. No.: B11813343
M. Wt: 224.29 g/mol
InChI Key: MSOSXXLKAXTDBB-UHFFFAOYSA-N
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Description

3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a pyrazole ring and an imidazolidinone ring with a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 1-(1H-Pyrazol-4-yl)propan-1-one with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioxo group, forming a corresponding imidazolidinone.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Imidazolidinone derivatives.

    Substitution: Nitrated or halogenated pyrazole derivatives.

Scientific Research Applications

3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thioxoimidazolidinone moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(1H-Pyrazol-4-yl)propyl)-2-imidazolidinone: Lacks the thioxo group, which may result in different reactivity and biological activity.

    1-(1H-Pyrazol-4-yl)propan-1-one: A simpler compound that serves as a precursor in the synthesis of 3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one.

Uniqueness

The presence of both the pyrazole and thioxoimidazolidinone rings in this compound provides a unique combination of chemical properties and potential biological activities that are not found in simpler or structurally related compounds .

Properties

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

3-[1-(1H-pyrazol-4-yl)propyl]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C9H12N4OS/c1-2-7(6-3-11-12-4-6)13-8(14)5-10-9(13)15/h3-4,7H,2,5H2,1H3,(H,10,15)(H,11,12)

InChI Key

MSOSXXLKAXTDBB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CNN=C1)N2C(=O)CNC2=S

Origin of Product

United States

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